

Solubility and stability of 1-Benzyl-7-bromo-1H-indazole

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Compound of Interest

Compound Name: 1-Benzyl-7-bromo-1H-indazole

Cat. No.: B3233192

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An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-7-bromo-1H-indazole

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of **1-Benzyl-7-bromo-1H-indazole**. As specific experimental data for this compound is not extensively documented in public literature, this document outlines a predictive approach based on its chemical structure and provides robust, field-proven methodologies for its empirical determination. This guide is intended for researchers, medicinal chemists, and formulation scientists in the drug development sector.

Structural and Physicochemical Predictions

1-Benzyl-7-bromo-1H-indazole is a heterocyclic compound featuring an indazole core, a lipophilic benzyl group at the N1 position, and an electron-withdrawing bromine atom at the 7-position. These features dictate its physicochemical behavior.

- **Indazole Core:** The indazole ring system is aromatic and possesses a weakly basic nitrogen atom (N2). Its pKa is crucial for understanding pH-dependent solubility.
- **Benzyl Group:** The large, non-polar benzyl substituent significantly increases the molecule's lipophilicity. This suggests that the compound will likely exhibit poor aqueous solubility and a preference for organic solvents.
- **Bromo Group:** The bromine atom at position 7 further increases the molecular weight and contributes to the compound's overall hydrophobicity. Its electron-withdrawing nature can

also influence the pKa of the indazole core.

Based on this structure, we can predict that **1-Benzyl-7-bromo-1H-indazole** is likely a crystalline solid with low aqueous solubility and high permeability, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.

Table 1: Predicted Physicochemical Properties of **1-Benzyl-7-bromo-1H-indazole**

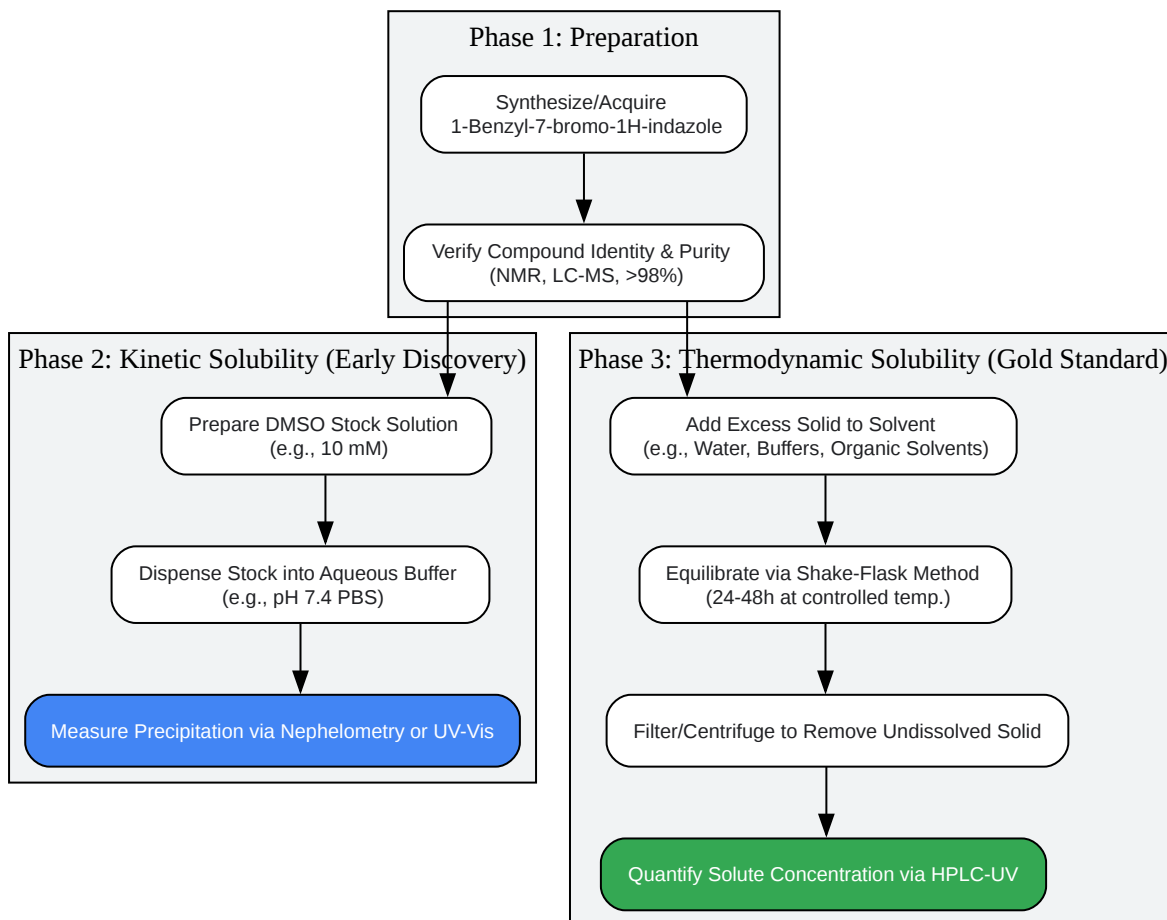
Parameter	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₁₄ H ₁₁ BrN ₂	Derived from structure.
Molecular Weight	287.16 g/mol	Calculated from formula.
Aqueous Solubility	Low (<10 µg/mL)	Dominance of lipophilic benzyl and bromo groups.
LogP	High (>3.5)	Contribution from the large non-polar benzyl substituent.
pKa (Basic)	1.0 - 2.5	Indazole core is weakly basic; influenced by substituents.
Physical Form	Crystalline Solid	Typical for rigid, aromatic molecules of this size.

A Systematic Approach to Solubility Determination

A multi-tiered strategy is essential to accurately characterize the solubility profile. This involves determining both thermodynamic and kinetic solubility in various relevant media.

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow for a comprehensive solubility evaluation.





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